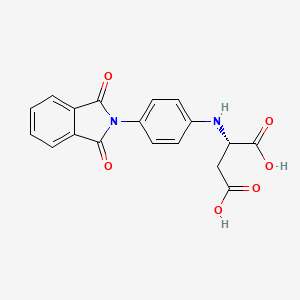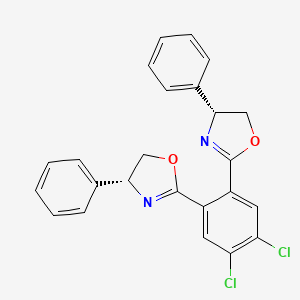![molecular formula C15H14N4O B12894390 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one CAS No. 787590-83-4](/img/structure/B12894390.png)
1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a phenyl ring substituted with an ethanone group and an imidazo[1,2-a]pyrazine moiety, which is further substituted with a methylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrazine core, followed by functionalization to introduce the phenyl and ethanone groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the heterocyclic ring composition.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure but with different substituents and functional groups.
Uniqueness
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the methylamino group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
787590-83-4 |
|---|---|
Formule moléculaire |
C15H14N4O |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
1-[3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C15H14N4O/c1-10(20)11-4-3-5-12(8-11)13-9-18-15-14(16-2)17-6-7-19(13)15/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
XWJFBLATKZXDOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)

![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)







![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
